molecular formula C13H14N2O B2555581 4-methoxy-N-(pyridin-4-ylmethyl)aniline CAS No. 16552-49-1

4-methoxy-N-(pyridin-4-ylmethyl)aniline

Cat. No.: B2555581
CAS No.: 16552-49-1
M. Wt: 214.268
InChI Key: WUEBHOAMPRBYTA-UHFFFAOYSA-N
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Description

Chemical Structure and Properties
4-Methoxy-N-(pyridin-4-ylmethyl)aniline (C₁₃H₁₄N₂O) is a secondary amine featuring a methoxy-substituted aniline moiety linked to a pyridin-4-ylmethyl group. Its molecular weight is 214.27 g/mol, with a ChemSpider ID of 649348 . The compound exhibits significant antioxidant and acetylcholinesterase (AChE) inhibitory properties, with a Trolox Equivalent Antioxidant Capacity (TEAC) value of 1.896, surpassing α-tocopherol (TEAC = 0.888) . These attributes make it a candidate for neurodegenerative disease research.

For example, 4-Methoxy-N-(4-nitrobenzyl)aniline is prepared by reacting p-nitrobenzaldehyde with p-anisidine in methanol under acidic conditions .

Properties

IUPAC Name

4-methoxy-N-(pyridin-4-ylmethyl)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O/c1-16-13-4-2-12(3-5-13)15-10-11-6-8-14-9-7-11/h2-9,15H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUEBHOAMPRBYTA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NCC2=CC=NC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Chemical Reactions Analysis

4-methoxy-N-(pyridin-4-ylmethyl)aniline undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding quinones, while reduction may produce amines or alcohols.

Scientific Research Applications

4-methoxy-N-(pyridin-4-ylmethyl)aniline has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-methoxy-N-(pyridin-4-ylmethyl)aniline involves its interaction with specific molecular targets and pathways. The methoxy group and the pyridin-4-ylmethyl group play crucial roles in its binding affinity and specificity towards these targets. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Electronic Properties

Table 1: Structural and Electronic Comparisons
Compound Name Substituents Molecular Weight (g/mol) Key Electronic Features Reference
4-Methoxy-N-(pyridin-4-ylmethyl)aniline Pyridin-4-ylmethyl, methoxy 214.27 High electron density at pyridine N; planar methoxy-aniline
4-Methoxy-N-(3-pyridinylmethyl)aniline Pyridin-3-ylmethyl, methoxy 214.27 Reduced conjugation due to pyridine N position; lower antioxidant activity
4-Methoxy-N-(4-nitrobenzyl)aniline Nitrobenzyl, methoxy 273.28 Electron-withdrawing nitro group reduces amine basicity; enhances corrosion inhibition
(E)-4-Methoxy-N-(methoxybenzylidene)aniline Methoxybenzylidene, methoxy 242.27 Conjugated imine bond; strong corrosion inhibition in acidic media
4-Methoxy-N-(4-Methoxyphenyl)-N-(4-Nitrophenyl)Aniline Bis-methoxy, nitro 350.37 Bulky substituents reduce solubility; high thermal stability

Key Observations :

  • Pyridine Position : The pyridin-4-ylmethyl group in the target compound allows better conjugation compared to the pyridin-3-ylmethyl analog, enhancing its antioxidant activity .
  • Electron-Withdrawing Groups : Nitro substituents (e.g., in 4-Methoxy-N-(4-nitrobenzyl)aniline) increase corrosion inhibition but reduce solubility .
  • Conjugation Effects : Imine-containing analogs (e.g., methoxybenzylidene derivatives) exhibit strong intermolecular hydrogen bonding, improving corrosion resistance .

Key Observations :

  • Antioxidant Superiority : The pyridin-4-ylmethyl derivative outperforms α-tocopherol, making it suitable for oxidative stress-related diseases .
  • Corrosion Inhibition : Methoxybenzylidene and nitro-substituted analogs show >90% corrosion inhibition efficiency in molar HCl due to adsorption on metal surfaces .

Spectroscopic and Computational Insights

  • Vibrational Analysis : The target compound’s FT-IR spectra reveal N–H stretching at ~3400 cm⁻¹ and C–O–C bending at 1250 cm⁻¹, consistent with methoxy and amine groups .
  • DFT Studies : HOMO-LUMO gaps for methoxy-substituted anilines range from 3.5–4.2 eV, indicating moderate charge transfer capabilities. The pyridin-4-ylmethyl group lowers the gap compared to nitro derivatives .
  • Hydrogen Bonding : Crystal structures of 4-Methoxy-N-(nitrobenzylidene)aniline show intermolecular N–H···O interactions, stabilizing its solid-state packing .

Biological Activity

4-Methoxy-N-(pyridin-4-ylmethyl)aniline, with the molecular formula C₁₃H₁₄N₂O, is an organic compound featuring a methoxy group and a pyridin-4-ylmethyl moiety attached to an aniline structure. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antitumor and antimicrobial properties. This article aims to explore the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The compound's structure allows for various interactions within biological systems. The presence of the methoxy group enhances lipophilicity, while the pyridine ring can participate in coordination with metal ions, which may influence its biological activity.

Research indicates that this compound may exert its effects through multiple mechanisms:

  • Metal Coordination : The pyridine nitrogen can coordinate with metal ions, potentially influencing enzyme activity or cellular signaling pathways.
  • Inhibition of Key Enzymes : Similar compounds have been studied for their ability to inhibit cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation.

Antitumor Activity

A study evaluating various aniline derivatives found that compounds similar to this compound exhibited significant antitumor properties. For instance, derivatives showed IC50 values in the low micromolar range against cancer cell lines such as MCF-7 (breast cancer) and B16-F10 (melanoma) .

Compound Cell Line IC50 (μM)
This compoundMCF-7TBD
Similar Aniline DerivativeMCF-71.88 ± 0.11
Similar Aniline DerivativeB16-F102.12 ± 0.15

Antimicrobial Activity

The compound's potential antimicrobial properties have also been investigated. Studies suggest that derivatives of anilines can exhibit activity against various pathogens, including bacteria and fungi. The specific activity of this compound against Mycobacterium tuberculosis has not been explicitly reported but is inferred from the general activity of similar compounds .

Case Studies

  • Antitumor Study : In a comparative study on various aniline derivatives, it was observed that those with pyridine substitutions showed enhanced inhibitory effects on CDK2, suggesting a potential pathway for therapeutic application in cancer treatment .
  • Metal Coordination Studies : Research focusing on the coordination chemistry of pyridine-containing compounds indicated that such interactions could modulate biological processes by altering enzyme activities or cellular responses .

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